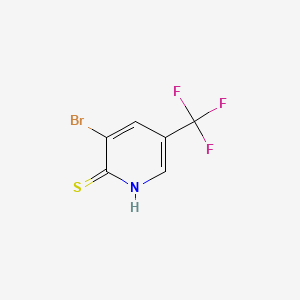

3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Description

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEUNHLQJJDINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695575 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214372-31-2 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications based on the reactivity of its functional groups. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in numerous biologically active molecules. This guide is intended to serve as a foundational resource for researchers utilizing this compound in the synthesis of novel chemical entities.

Chemical and Physical Properties

This compound is a trifluoromethyl-substituted bromopyridine derivative. The presence of a bromine atom, a trifluoromethyl group, and a thiol group on the pyridine ring makes it a versatile intermediate for further chemical modifications. The compound exists in tautomeric equilibrium between the thiol and the thione form, with the thione form, 3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione, often being the more stable.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonym(s) | 3-Bromo-5-(trifluoromethyl)-1H-pyridine-2-thione | [1] |

| CAS Number | 1214372-31-2 | [1] |

| Molecular Formula | C₆H₃BrF₃NS | [1][2] |

| Molecular Weight | 258.06 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Purity | ≥98% | [1][2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| logP | 3.1516 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis

The synthesis of this compound is not explicitly detailed in readily accessible literature. However, a highly probable synthetic route can be devised based on established methods for the synthesis of pyridine-2-thiones from 2-halopyridines. A common and effective method involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with a sulfur-containing nucleophile.

A likely precursor for this synthesis is 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS: 71701-92-3), which is commercially available. The chlorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution than the bromine atom at the 3-position. The thiol group can be introduced using reagents such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Proposed Synthetic Workflow

The proposed synthesis involves a one-step nucleophilic aromatic substitution reaction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the reaction of 2-halopyridines with sulfur nucleophiles. Optimization of reaction conditions (temperature, time, solvent) may be necessary.

Materials:

-

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

-

Sodium hydrosulfide hydrate (NaSH·xH₂O) or Thiourea

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution (if using thiourea)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Sodium Hydrosulfide:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol (10 mL per gram of starting material).

-

Addition of Nucleophile: Add sodium hydrosulfide hydrate (1.2-1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in water and acidify to pH 5-6 with a dilute solution of hydrochloric acid. This will protonate the thiolate to form the thiol, which may precipitate. c. Collect the precipitate by filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 20 mL). d. Wash the combined organic layers with water and then brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Procedure using Thiourea:

-

Formation of Isothiouronium Salt: Dissolve 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.1 eq) in ethanol. Heat the mixture to reflux for 6-18 hours to form the intermediate isothiouronium salt.

-

Hydrolysis: Cool the mixture and add an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for another 2-4 hours to hydrolyze the salt.

-

Work-up and Purification: Follow steps 4 and 5 from the sodium hydrosulfide procedure to isolate and purify the final product.

Applications and Biological Activity

Role in Drug Discovery and Agrochemicals

While specific biological data for this compound is scarce, its structural components are of high value in the development of pharmaceuticals and agrochemicals.

-

Trifluoromethyl Group: The trifluoromethyl group is a key pharmacophore. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

-

Pyridine Ring: The pyridine scaffold is a common feature in many bioactive compounds, known for its ability to participate in hydrogen bonding and other interactions with biological macromolecules.

-

Thiol/Thione Group: The thiol group is a versatile functional handle. It can be alkylated to form thioethers, oxidized to disulfides or sulfonic acids, and can act as a nucleophile in various reactions. This allows for the straightforward introduction of diverse side chains.

-

Bromo Group: The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures by forming carbon-carbon or carbon-heteroatom bonds.

Derivatives of trifluoromethylpyridines have been investigated as potential therapeutic agents, including as inverse agonists targeting bacterial virulence and as receptor antagonists.[4][5] Furthermore, compounds containing the trifluoromethyl-pyrazole-carboxamide scaffold linked to a pyridine ring have shown promise as succinate dehydrogenase inhibitors with antifungal activity.[6][7]

Logical Relationship in Synthetic Chemistry

The compound serves as a trifunctional building block, where each functional group can be addressed with a degree of selectivity, making it a valuable starting point for the synthesis of compound libraries.

References

- 1. chemscene.com [chemscene.com]

- 2. biocompare.com [biocompare.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Structural Analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural analysis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol. This compound is of interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the reactive thiol group, which allows for further functionalization. A critical aspect of its structure is the thiol-thione tautomerism, which is influenced by its environment. This document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₆H₃BrF₃NS Molecular Weight: 258.06 g/mol Tautomerism: This compound exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally favored in the solid state and in polar solvents.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | d | ~2.0 |

| H-6 | 8.2 - 8.4 | d | ~2.0 |

| N-H (thione) | 12.0 - 14.0 | br s | - |

| S-H (thiol) | 4.0 - 6.0 | br s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=S) | 175 - 185 |

| C-3 (C-Br) | 110 - 120 |

| C-4 | 140 - 145 |

| C-5 (C-CF₃) | 120 - 125 (q) |

| C-6 | 150 - 155 |

| CF₃ | 120 - 130 (q) |

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| -CF₃ | -60 to -65 |

Predicted FT-IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (thione) | 3100 - 3300 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=S Stretch (thione) | 1100 - 1250 |

| C-F Stretch | 1000 - 1400 (strong, multiple bands) |

| C-Br Stretch | 500 - 600 |

Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 257/259 | Molecular ion (presence of Br isotopes) |

| [M-Br]⁺ | 178 | Loss of Bromine |

| [M-CF₃]⁺ | 188/190 | Loss of Trifluoromethyl group |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard acquisition parameters, including a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm) should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) Method

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Method: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C), and then hold for a few minutes.

-

MS Method: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 50-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident in the molecular ion and any bromine-containing fragments.

-

Visualizations

Structural Analysis Workflow

Logical Relationship of Spectroscopic Data

Conclusion

The structural elucidation of this compound requires a multi-technique analytical approach. NMR spectroscopy is essential for determining the connectivity of the carbon and proton framework, while FT-IR spectroscopy confirms the presence of key functional groups and provides insight into the thiol-thione tautomerism. Mass spectrometry establishes the molecular weight and elemental composition through its fragmentation patterns and isotopic distribution. The combined interpretation of data from these techniques allows for the unambiguous confirmation of the chemical structure, which is a critical step in the advancement of research and development involving this compound.

References

The Strategic Role of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol in Advanced Drug Discovery

CAS Number: 1214372-31-2

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a specialized heterocyclic building block, is a compound of significant interest in medicinal chemistry and drug development. Its unique trifluoromethyl and bromo functional groups on a pyridine scaffold offer a versatile platform for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the pharmaceutical industry. Detailed experimental protocols, data summaries, and workflow visualizations are presented to support researchers in leveraging this valuable compound in their drug discovery programs.

Introduction

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates. Pyridine rings are also prevalent scaffolds in a vast number of pharmaceuticals due to their ability to engage in various biological interactions. The convergence of these two features in trifluoromethylpyridine (TFMP) derivatives makes them highly sought-after building blocks in the synthesis of new chemical entities.

This compound emerges as a critical intermediate, offering multiple reaction sites for molecular elaboration. The thiol group at the 2-position, the bromine atom at the 3-position, and the trifluoromethyl group at the 5-position provide orthogonal handles for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value |

| CAS Number | 1214372-31-2 |

| Molecular Formula | C₆H₃BrF₃NS |

| Molecular Weight | 258.06 g/mol |

| Appearance | Solid (form may vary) |

| Purity | ≥98% (typical) |

| SMILES | C1=C(C=NC(=C1Br)S)C(F)(F)F |

| InChI Key | Information not readily available |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A general synthetic strategy involves the preparation of a suitably substituted pyridine ring followed by the introduction of the thiol functionality. While a specific, detailed protocol for the direct synthesis of this exact molecule is not widely published in open literature, a plausible and commonly employed synthetic route can be extrapolated from the synthesis of analogous trifluoromethylpyridine derivatives.

A key precursor for this synthesis is often 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][2] The synthesis of this precursor can be achieved through various methods, including the chlorination and fluorination of 3-picoline.[2][3]

Illustrative Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (Precursor)

This protocol is based on general methods for the synthesis of trifluoromethylpyridine derivatives.[2][3]

Materials:

-

3-picoline

-

Chlorinating agent (e.g., chlorine gas)

-

Fluorinating agent (e.g., hydrogen fluoride)

-

Catalyst (e.g., iron-based)

-

Solvent (as required by the specific process)

Procedure:

-

Chlorination/Fluorination of 3-Picoline: In a specialized high-temperature reactor, 3-picoline is subjected to simultaneous vapor-phase chlorination and fluorination.[2] This process is typically carried out at temperatures above 300°C in the presence of a suitable catalyst, such as an iron-based catalyst.[2]

-

Formation of 2-chloro-5-(trifluoromethyl)pyridine: The reaction conditions, including the molar ratio of chlorine gas and the temperature, are carefully controlled to favor the formation of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.[2]

-

Nuclear Chlorination: The resulting 2,5-CTF is then subjected to further nuclear chlorination to introduce a second chlorine atom at the 3-position, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[2]

-

Purification: The crude product is purified using standard techniques such as distillation to obtain high-purity 2,3,5-DCTF.

Conceptual Experimental Protocol: Conversion to this compound

The conversion of a 2-chloro-3-bromopyridine derivative to the corresponding 2-thiol can be achieved through nucleophilic substitution with a sulfur source.

Materials:

-

2-Chloro-3-bromo-5-(trifluoromethyl)pyridine (hypothetical precursor)

-

Sodium hydrosulfide (NaSH) or a similar sulfur nucleophile

-

A suitable solvent (e.g., ethanol, DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-chloro-3-bromo-5-(trifluoromethyl)pyridine in a suitable solvent.

-

Addition of Sulfur Nucleophile: Add a solution of sodium hydrosulfide in the same solvent to the flask. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution of the chlorine atom at the 2-position.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Role in Drug Discovery and Development

The trifluoromethyl group in this compound is a key feature that imparts desirable properties to drug candidates. These properties include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to improved in vivo half-life.

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, leading to enhanced binding affinity and potency.

The bromo and thiol functionalities provide versatile handles for further chemical modifications, allowing for the construction of diverse compound libraries for high-throughput screening. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, alkyl, or alkynyl groups. The thiol group can be alkylated, oxidized, or used in other coupling reactions to introduce a wide range of substituents.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound and its subsequent use as a building block in drug discovery.

Caption: Synthetic workflow and application of this compound.

Logical Relationship of Functional Groups in Drug Design

The following diagram illustrates the logical relationship between the functional groups of this compound and their impact on drug properties.

Caption: Functional group contributions to drug design.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of a trifluoromethyl group, a bromine atom, and a thiol group on a pyridine scaffold provides medicinal chemists with a powerful tool to create compounds with enhanced pharmacological properties. The synthetic routes, while requiring specialized conditions, lead to a key intermediate that can significantly accelerate the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers looking to incorporate this promising building block into their synthetic and drug discovery endeavors.

References

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a valuable building block in medicinal chemistry and drug development. The document provides detailed experimental protocols, quantitative data for key reaction steps, and visualizations of the synthetic routes to facilitate understanding and replication.

Pathway 1: Thionation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

This pathway involves the initial synthesis of the 2-pyridone precursor, 3-Bromo-5-(trifluoromethyl)pyridin-2-ol, followed by a thionation reaction to yield the target 2-thiol.

Logical Workflow for Pathway 1

Caption: Synthesis of this compound via bromination and thionation.

Experimental Protocols for Pathway 1

Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2-ol

A detailed, high-yield protocol for the synthesis of 5-(trifluoromethyl)pyridin-2-ol is crucial for this pathway. While numerous strategies exist for the synthesis of substituted pyridin-2-ols, a common approach involves the cyclization of appropriate precursors. For the purpose of this guide, we will consider 5-(trifluoromethyl)pyridin-2-ol as a commercially available starting material, as its multi-step synthesis is beyond the scope of a direct protocol for the final target.

Step 2: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol

-

Reaction: Bromination of 5-(trifluoromethyl)pyridin-2-ol.

-

Reagents and Solvents:

-

5-(Trifluoromethyl)pyridin-2-ol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

-

Procedure: To a solution of 5-(trifluoromethyl)pyridin-2-ol in acetonitrile, add N-bromosuccinimide portion-wise at room temperature. Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC or LC-MS). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-Bromo-5-(trifluoromethyl)pyridin-2-ol.

Step 3: Synthesis of this compound

-

Reaction: Thionation of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol.

-

Reagents and Solvents:

-

3-Bromo-5-(trifluoromethyl)pyridin-2-ol

-

Lawesson's Reagent

-

Toluene (anhydrous)

-

-

Procedure: A mixture of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol and Lawesson's reagent (typically 1.1 to 1.5 equivalents) in anhydrous toluene is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography to yield this compound.

Quantitative Data for Pathway 1

| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5-(Trifluoromethyl)pyridin-2-ol | 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | N-Bromosuccinimide | Acetonitrile | Room Temp. | 2-4 | >90 |

| 2 | 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | This compound | Lawesson's Reagent | Toluene | Reflux (~110) | 4-24 | 70-95 |

Pathway 2: Nucleophilic Substitution of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

This alternative route involves the preparation of a 2-chloro substituted pyridine intermediate, followed by a nucleophilic aromatic substitution with a sulfur source to introduce the thiol functionality.

Logical Workflow for Pathway 2

Caption: Synthesis of this compound via chlorination and nucleophilic substitution.

Experimental Protocols for Pathway 2

Step 1: Synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

-

Reaction: Chlorination of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol.

-

Reagents and Solvents:

-

3-Bromo-5-(trifluoromethyl)pyridin-2-ol

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure: A mixture of 3-Bromo-5-(trifluoromethyl)pyridin-2-ol (1 equivalent) and phosphorus oxychloride (excess, can serve as both reagent and solvent) is heated at 100 °C for several hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to give 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. A reported yield for this reaction is 79%.[1]

Step 2: Synthesis of this compound

-

Reaction: Conversion of the 2-chloro group to a thiol.

-

Reagents and Solvents:

-

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

A mixture of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine and thiourea (1.2-1.5 equivalents) in ethanol is heated to reflux for several hours. This forms an isothiouronium salt intermediate.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting residue is then hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

After cooling, the solution is acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford this compound.

-

Quantitative Data for Pathway 2

| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | POCl₃ | Neat | 100 | 5 | 79[1] |

| 2 | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | This compound | 1. Thiourea2. NaOH | Ethanol, Water | Reflux | 2-4 (step 2a)1-2 (step 2b) | 75-90 |

Disclaimer: The provided experimental protocols are based on established chemical transformations and published procedures for analogous compounds. Researchers should exercise caution and perform their own risk assessments before conducting any experiments. Reaction conditions may require optimization for specific laboratory settings and scales.

References

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The strategic incorporation of a bromine atom, a trifluoromethyl group, and a thiol moiety onto a pyridine scaffold presents a unique combination of physicochemical properties that are highly desirable for the synthesis of novel therapeutic agents. This document details the compound's nomenclature, physicochemical properties, proposed synthetic routes with detailed experimental protocols, and potential applications in drug discovery, particularly in the realm of kinase inhibition for oncology. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research setting.

IUPAC Nomenclature and Chemical Properties

The formal IUPAC name for the compound is This compound . It is also recognized by its tautomeric form, 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-thione.[1]

Physicochemical and Spectral Data

A summary of the key physicochemical properties and expected spectral data for this compound is provided below. It is important to note that while some data is available from commercial suppliers, detailed spectral characterization in peer-reviewed literature is limited. The spectral data provided is based on the analysis of structurally related compounds.

| Property | Value | Reference/Source |

| IUPAC Name | This compound | Internal Standard |

| Synonyms | 3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione | [1] |

| CAS Number | 1214372-31-2 | [1] |

| Molecular Formula | C₆H₃BrF₃NS | [1][2] |

| Molecular Weight | 258.06 g/mol | [1][2] |

| Appearance | Expected to be a solid | Inferred from related compounds[3] |

| Purity (Typical) | ≥98% | Commercial Suppliers[1][2] |

| Predicted ¹H NMR | Signals corresponding to two aromatic protons | Inferred from related pyridine derivatives |

| Predicted ¹⁹F NMR | A singlet for the CF₃ group | Inferred from trifluoromethylpyridine derivatives |

| Predicted IR (KBr) | Peaks for N-H, C=S, C-Br, C-F stretches | Inferred from pyridine-2-thiol derivatives[4][5] |

| Predicted Mass Spectrum | Molecular ion peak and isotopic pattern for Bromine | Inferred from brominated compounds[6][7] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthetic route involves a three-step process starting from 3-bromo-5-(trifluoromethyl)pyridine:

-

N-Oxidation: Conversion of the starting pyridine to its corresponding N-oxide.

-

Hydroxylation: Rearrangement of the N-oxide to introduce a hydroxyl group at the 2-position.

-

Thionation: Conversion of the 2-pyridone to the final 2-thiol product.

References

- 1. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | 79456-30-7 [sigmaaldrich.com]

- 4. 2(1H)-Pyridinethione [webbook.nist.gov]

- 5. IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides (Journal Article) | ETDEWEB [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a halogenated and trifluoromethylated pyridine derivative belonging to the class of heterocyclic thiols. The presence of a bromine atom, a trifluoromethyl group, and a thiol functional group on the pyridine ring imparts unique physicochemical properties to this molecule, making it a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Properties and Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, some fundamental properties can be obtained from commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C6H3BrF3NS | Aladdin Scientific[1] |

| Molecular Weight | 258.1 g/mol | Aladdin Scientific[1] |

| Purity | ≥98% | Aladdin Scientific[1] |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed.

A common method for the preparation of substituted pyridinethiols involves the conversion of a corresponding halogenated pyridine. For instance, a practical method for the synthesis of various substituted pyridine-3-thiols has been developed using substituted 3-iodopyridines as starting materials and thiobenzoic acid as a sulfur donor in a two-step procedure.[2][3] Similarly, the synthesis of 5-(Trifluoromethyl)pyridine-2-thiol has been achieved from 3-picoline through a multi-step process that involves the formation of 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate, followed by the introduction of the thiol group.[4]

Based on these precedents, a potential synthetic workflow for this compound could start from a suitable di-halogenated trifluoromethylpyridine precursor.

Caption: Proposed synthetic workflow for this compound.

The reactivity of the thiol group in pyridine-2-thiols is well-established. It can undergo S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. The trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the acidity of the thiol proton and the nucleophilicity of the thiolate anion.[5]

Potential Applications in Drug Discovery

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6] The incorporation of a trifluoromethyl group often enhances the pharmacological profile of a molecule.[5] While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural motifs are present in compounds with known biological relevance.

Trifluoromethylpyridine derivatives are utilized in the development of agrochemicals and pharmaceuticals.[5] For instance, various trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their antiviral and antifungal activities.

Given its structure, this compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various substituents at the 3-position. The thiol group can be derivatized to explore structure-activity relationships or to act as a coordinating ligand for metal-based therapeutics.

Caption: Potential applications in drug discovery.

Experimental Protocols

As no specific experimental protocols for the synthesis or reactions of this compound are available in the searched literature, this section provides a general, hypothetical protocol for its synthesis based on related procedures. This protocol is for illustrative purposes only and would require optimization and validation.

Hypothetical Synthesis of this compound

Materials:

-

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

-

Sodium hydrosulfide (NaSH) or Thiourea

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the thiolating agent (e.g., NaSH, 1.1 eq).

-

Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures may be required) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with an aqueous solution (e.g., water or a mild acid).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired this compound.

Characterization:

The purified product should be characterized by standard analytical techniques:

-

¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the S-H stretch.

-

Melting Point Analysis: To determine the melting point of the solid compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data is currently scarce in the public domain, its structural features suggest a wide range of possible chemical transformations. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its utility. The information and proposed methodologies in this guide are intended to serve as a starting point for researchers and scientists interested in this promising molecule.

References

- 1. biocompare.com [biocompare.com]

- 2. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of Novel Pyridine-2-thiol Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various chemical interactions make it a privileged structure in drug design.[3] Among its many derivatives, the pyridine-2-thiol moiety and its tautomeric form, pyridine-2(1H)-thione, have garnered significant attention as versatile synthons for generating novel compounds with a broad spectrum of biological activities.[1][4] These activities span from anticancer and antimicrobial to antiparasitic and neurotropic effects, making this class of compounds a fertile ground for drug discovery and development.[1][5][6][7]

This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridine-2-thiol derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

Synthetic Strategies for Pyridine-2-thiol Derivatives

The synthesis of the pyridine-2-thiol core can be achieved through several strategic approaches. A common and effective method involves the cyclization of α,β-unsaturated ketones (chalcones) with a sulfur-containing nucleophile. Additionally, multicomponent reactions and modifications of pre-existing pyridine rings offer versatile routes to a diverse range of derivatives.

A prevalent synthetic route involves the reaction of chalcones with cyanothioacetamide or similar reagents.[8] This method allows for the construction of the substituted pyridine-2-thione ring in a single step. Further modifications can then be introduced at the thiol group or other positions on the pyridine ring. For instance, S-alkylation of the pyridine-2(1H)-thione intermediate is a common strategy to introduce various side chains and modulate the compound's physicochemical and biological properties.[1]

Another key synthetic approach starts with a pre-formed pyridine ring, such as 2-chloropyridine. Nucleophilic substitution of the chlorine atom with a sulfur nucleophile, like thiourea followed by hydrolysis, provides a direct route to the pyridine-2-thiol scaffold.[4]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyridine-2-thiol derivatives.

Biological Activities and Quantitative Data

Pyridine-2-thiol derivatives have demonstrated a remarkable diversity of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, antimicrobial, and antiparasitic effects.

Table 1: Anticancer Activity of Pyridine-2-thiol Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Thieno[2,3-b]pyridines | HCT-116 (Colon) | 0.99 - 5.45 µM | [1] |

| Thieno[2,3-b]pyridines | HepG-2 (Liver) | 1.15 - 6.21 µM | [1] |

| 4-Thiophenyl-pyridines | HepG-2 (Liver) | 0.161 - 0.894 µM | [9] |

| 4-Thiophenyl-pyridines | MCF-7 (Breast) | 0.141 - 1.143 µM | [9] |

| 1′H-spiro-pyridines | Caco-2 (Colon) | 7.83 - 13.61 µM | [10] |

| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | 0.57 - 1.31 µM | [11] |

| Pyrido[2,3-d]pyrimidines | HepG2 (Liver) | 0.99 - 1.13 µM | [11] |

Table 2: Antimicrobial Activity of Pyridine-2-thiol Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| N-alkylated pyridinium salts | S. aureus | 56 ± 0.5% inhibition | [5] |

| N-alkylated pyridinium salts | E. coli | 55 ± 0.5% inhibition | [5] |

| Pyrimidine-2-thiols | S. aureus | 0.91 µM/ml | [12] |

| Pyrimidine-2-thiols | E. coli | 0.91 µM/ml | [12] |

| Pyrimidine-2-thiols | C. albicans | 1.73 µM/ml | [12] |

Table 3: Antiparasitic and Neurotropic Activity of Pyridine-2-thiol Derivatives

| Compound Class | Activity Type | Organism/Assay | Activity (EC50/Effect) | Reference |

| Imidazo[1,2-a]pyridines | Trichomonicidal | T. vaginalis | EC50 values reported | [7] |

| Pyrano-pyridines | Anticonvulsant | Pentylenetetrazole assay | High activity reported | [6] |

| Pyrano-pyridines | Anxiolytic | Elevated plus maze | Pronounced anxiolytic effects | [6][13] |

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research has focused on elucidating the mechanisms by which pyridine-2-thiol derivatives exert their anticancer effects. A recurring theme is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

One of the key signaling pathways implicated is the c-Jun N-terminal kinase (JNK) pathway.[14] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated in response to various cellular stresses, including exposure to chemotherapeutic agents.[] Activation of the JNK pathway can lead to the phosphorylation of a variety of downstream targets, ultimately culminating in apoptosis.[16][17] Some pyridine derivatives have been shown to activate this pathway, leading to cancer cell death.[14]

Furthermore, certain pyridine-based compounds have been identified as potent inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase.[9][11] Inhibition of these kinases can disrupt crucial signaling pathways responsible for tumor growth, angiogenesis, and survival.

The following diagram illustrates a simplified representation of the JNK signaling pathway and its role in apoptosis, a potential target for pyridine-2-thiol derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of pyridine-2-thiol derivatives.

Synthesis of Pyridine-2(1H)-thione Derivatives

The following is a representative protocol for the synthesis of a pyridine-2(1H)-thione derivative from a chalcone intermediate.

General Procedure:

-

A mixture of the appropriate 3-aryl-2-cyano-prop-2-enethioamide derivative (10 mmol) and a β-ketoamide, such as N-(4-fluorophenyl)-3-oxobutanamide (10 mmol), is heated under reflux in absolute ethanol (15 mL).[1]

-

A few drops of a basic catalyst, such as piperidine, are added to the reaction mixture.[1]

-

The reaction is monitored by thin-layer chromatography (TLC) and is typically heated for 5-8 hours.[1]

-

After completion, the reaction mixture is allowed to cool to room temperature.[1]

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.[1]

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyridine-2(1H)-thione derivative.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Workflow:

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine-2-thiol derivatives for a specified period (e.g., 48 hours).[1]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.[1]

-

Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR)

The biological activity of pyridine-2-thiol derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the S-alkyl side chain. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For anticancer activity, studies have shown that the presence of certain aromatic substituents can significantly influence potency. For example, the presence of a methyl group or a fluorine atom on aromatic rings attached to the core structure has been shown to increase inhibitory activity against cancer cell lines.[1] In some series, the introduction of hydroxyl groups can lead to a significant decrease in IC50 values, indicating enhanced activity.[2] Conversely, bulky groups or certain halogen atoms can sometimes diminish the antiproliferative effects.[2] The diverse electronic and steric effects of different substituents allow for fine-tuning of the biological activity, providing a clear rationale for lead optimization in drug discovery programs.[18]

Conclusion

The pyridine-2-thiol scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them an attractive area of research for medicinal chemists and drug developers. The data and protocols presented in this guide highlight the significant potential of pyridine-2-thiol derivatives in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases. Further exploration of their mechanisms of action and continued optimization of their structure-activity relationships will undoubtedly pave the way for the development of new and effective medicines.

References

- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 6. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. ashdin.com [ashdin.com]

- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of Pyk2 by stress signals and coupling with JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer [mdpi.com]

- 18. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Pyridine-2-thiols: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine, a nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug design, recognized for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4][5] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] The incorporation of a thiol group at the 2-position of the pyridine ring gives rise to pyridine-2-thiols (also known as 2-thiopyridones), a class of compounds with unique chemical reactivity and significant therapeutic potential.[6][7] These molecules and their N-oxide counterparts can act as versatile ligands, participate in various biological interactions, and serve as key intermediates for the synthesis of more complex heterocyclic systems.[8][9] This guide provides a comprehensive review of substituted pyridine-2-thiols, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their applications in drug development.

Synthesis Methodologies

The synthesis of substituted pyridine-2-thiols can be achieved through various chemical strategies. The chosen route often depends on the desired substitution pattern and the availability of starting materials.

Cyclization of Chalcones with Thiourea

A prevalent method involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetylpyridine (e.g., 3-acetylpyridine) to form a chalcone intermediate.[10][11] This chalcone is then subjected to a cyclization reaction with thiourea in the presence of a base, such as ethanolic sodium hydroxide, to yield the corresponding pyrimidine-2-thiol derivative bearing a pyridine moiety.[10]

Caption: Workflow for the synthesis of pyridine-bearing pyrimidine-2-thiols.

Nucleophilic Aromatic Substitution

Another key approach is the transformation of 2-halopyridines. The halogen atom at the 2-position can be displaced by a sulfur nucleophile to introduce the thiol group.[12] Similarly, 2-thiopyridines can be converted into other derivatives like 2-pyridones via nucleophilic aromatic substitution (SNAr) reactions, highlighting the thiol group's role as a versatile synthetic handle.[6]

Multi-Component Reactions

Efficient synthesis of highly substituted pyridines, including thio-substituted nicotinonitriles, can be achieved through multi-component reactions. For instance, ylidenemalononitriles can react with various reagents under mild, solvent-free conditions to produce complex pyridine scaffolds in high yields.[13]

Biological Activities and Therapeutic Potential

Substituted pyridine-2-thiols and their derivatives have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for drug development.

Antiparasitic Activity

Derivatives of pyridine-2-thiol have shown significant potential in treating parasitic diseases. A gold(I) triphenylphosphine complex containing a pyridine-2-thiol N-oxide (mpo) ligand exhibited potent activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[14]

Table 1: Antiparasitic Activity of a Pyridine-2-thiol N-oxide Complex

| Compound | Target Organism | Activity | Comparison Drug (IC50) | Citation |

|---|---|---|---|---|

| Gold(I)-mpo complex | T. cruzi epimastigotes | IC50: 0.09 µM | Nifurtimox (6 µM) | [14] |

| Gold(I)-mpo complex | Leishmania (L.) mexicana | LD50 at 1 µM | - | [14] |

| Gold(I)-mpo complex | Leishmania (V.) braziliensis | IC75 at 1 µM | - | [14] |

| mpo (ligand only) | Leishmania spp. | Active at 5 µM | - |[14] |

Neurotropic and Psychotropic Effects

Certain thioalkyl derivatives of pyridine have been identified as having significant neurotropic properties. Studies have revealed that these compounds can exhibit anticonvulsant, anxiolytic, sedative, and antidepressant effects with low toxicity.[15] Notably, some 6-amino-2-thioalkyl-4-phenylnicotinate derivatives displayed anxiolytic activity up to four times greater than diazepam.[15]

Anticancer and Antiproliferative Activity

The pyridine scaffold is a key feature in many anticancer agents.[1][5] Newly synthesized pyridinethione and thienopyridine derivatives have shown interesting antitumor activity against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines.[1] The antiproliferative effects are often attributed to the inhibition of key enzymes involved in cancer cell survival.[1]

Table 2: Antiproliferative Activity of Selected Pyridine-Thione Derivatives

| Compound Class | Cancer Cell Line | Key Finding | Citation |

|---|---|---|---|

| Pyridinethione derivatives | HCT-116, HepG-2 | Interesting antitumor activity | [1] |

| Thieno[2,3-b]pyridines | HCT-116, HepG-2 | Interesting antitumor activity | [1] |

| Pyridine-2(1H)-thione derivatives | MCF-7, SK-OV-3, CCRF-CEM | Demonstrated anticancer effects |[1] |

Anti-inflammatory Activity

Molecular docking studies have predicted that pyridine-bearing pyrimidine-2-thiol derivatives could act as anti-inflammatory agents by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes.[10][11] Compound 4a, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, showed significant binding interactions with these target proteins, suggesting its potential for development as an anti-inflammatory drug.[10]

Mechanism of Action

The diverse biological effects of substituted pyridine-2-thiols are a result of their interaction with various biological targets.

Inhibition of Parasite-Specific Enzymes

The potent antiparasitic activity of the gold(I)-mpo complex is not due to DNA interaction. Instead, its mechanism is associated with the inhibition of NADH fumarate reductase, an enzyme specific to kinetoplastid parasites and absent in the mammalian host.[14] This selective inhibition leads to potent and specific anti-parasite activity with low cytotoxicity to host cells.[14]

Caption: Proposed mechanism for the antiparasitic action of a Gold(I)-mpo complex.

Enzyme Inhibition in Inflammation

For anti-inflammatory action, the proposed mechanism involves the binding of pyridine-2-thiol derivatives to the active sites of COX enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Experimental Protocols

General Synthesis of Pyridine-Bearing Pyrimidine-2-thiols[10]

-

Step 1: Synthesis of Chalcones: An equimolar mixture of 3-acetylpyridine and a substituted benzaldehyde is dissolved in ethanol. A catalytic amount of 20% NaOH is added, and the mixture is stirred at room temperature for 6-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The resulting precipitate (chalcone) is filtered, washed with cold water, dried, and recrystallized from methanol.

-

Step 2: Synthesis of Pyrimidine-2-thiols: An equimolar mixture of the synthesized chalcone and thiourea is refluxed in ethanolic NaOH for 12-15 hours, with progress monitored by TLC. The precipitate formed is filtered, washed with ice-cold water, dried, and the crude product is recrystallized from ethanol to afford the final pyrimidine-2-thiol derivative.

In Vitro Antiproliferative Assay (MTT Assay)[1]

-

Cell Seeding: Human cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized pyridine-thiol derivatives and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Caption: A typical workflow for the biological screening of new chemical entities.

Conclusion

Substituted pyridine-2-thiols represent a versatile and highly valuable class of heterocyclic compounds in drug discovery. The straightforward and adaptable synthesis routes allow for the creation of diverse chemical libraries. These compounds have demonstrated a remarkable range of biological activities, including potent antiparasitic, neurotropic, anticancer, and anti-inflammatory effects.[1][10][14][15] The elucidation of their mechanisms of action, such as the selective inhibition of parasite-specific enzymes, provides a strong rationale for their further development.[14] As research continues to uncover new derivatives and explore their therapeutic potential, substituted pyridine-2-thiols are poised to remain a critical scaffold for designing the next generation of targeted and effective medicines.

References

- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. irjms.com [irjms.com]

- 7. CAS 2637-34-5: 2-Mercaptopyridine | CymitQuimica [cymitquimica.com]

- 8. Pyridine-2-thiol-1-oxide Supplier & Manufacturer in China | Properties, Uses, Safety, SDS & Price [pipzine-chem.com]

- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 10. ashdin.com [ashdin.com]

- 11. ashdin.com [ashdin.com]

- 12. 2-Pyridinethiol Chemical Properties, Applications & Safety | High Purity 2-Pyridinethiol Supplier China [pipzine-chem.com]

- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of a pyridine-2-thiol N-oxide gold(I) complex with potent antiproliferative effect against Trypanosoma cruzi and Leishmania sp. insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Forms of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric forms of 3-bromo-5-(trifluoromethyl)pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates from well-documented studies on analogous substituted pyridine-2-thiols to present a robust model of its expected tautomeric behavior. The document details the fundamental principles of thione-thiol tautomerism, expected spectroscopic characteristics for identification and quantification, and generalized experimental protocols. Furthermore, computational insights into the thermodynamics of the tautomeric equilibrium are discussed. This guide serves as a valuable resource for researchers working with this and structurally related compounds.

Introduction: The Thione-Thiol Tautomerism of this compound

This compound can exist in two primary tautomeric forms: the thione form (3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione) and the thiol form (this compound). This dynamic equilibrium, illustrated below, is a critical aspect of the molecule's chemical reactivity, physical properties, and biological activity. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

Figure 1: Tautomeric equilibrium between the thiol and thione forms.

Generally, for 2-substituted pyridinethiols, the thione tautomer is favored in polar solvents, while the thiol form is more prevalent in nonpolar environments. This is attributed to the larger dipole moment of the zwitterionic thione form, which is stabilized by polar solvent molecules. Computational studies on the parent 2-pyridinethiol have shown that while the thiol form is more stable in the gas phase, the thione form is energetically favored in solution.

Quantitative Data from Analogous Systems

Table 1: Calculated Relative Energies of 2-Pyridinethiol Tautomers

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Solution (Cyclohexane) Relative Energy (kcal/mol) |

| Thiol (2SH) | 0.00 | +1.96 |

| Thione (2S) | +2.61 | 0.00 |

Data extrapolated from computational studies on 2-pyridinethiol.

Table 2: Key Spectroscopic Data for Identifying Tautomeric Forms of Substituted Pyridine-2-thiols

| Spectroscopic Method | Thiol Form Feature | Thione Form Feature |

| ¹H NMR | S-H proton signal (typically broad, ~3-5 ppm) | N-H proton signal (typically broad, ~12-14 ppm) |

| ¹³C NMR | C-S carbon signal (~130-140 ppm) | C=S carbon signal (~170-180 ppm) |

| FT-IR | S-H stretching vibration (~2500-2600 cm⁻¹) | N-H stretching vibration (~3100-3300 cm⁻¹), C=S stretching vibration (~1100-1200 cm⁻¹) |

| UV-Vis | Absorption maximum ~240-280 nm | Absorption maximum ~340-370 nm |

Note: The exact chemical shifts and absorption maxima will be influenced by the specific substitution pattern of the pyridine ring.

Experimental Protocols

The following are generalized protocols for the experimental investigation of the tautomeric equilibrium of this compound.

Synthesis of this compound

A plausible synthetic route to the target compound involves the reaction of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine with a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Example Protocol (Hypothetical):

-

To a solution of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) is added sodium hydrosulfide (1.2 eq).

-

The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Spectroscopic Analysis of Tautomeric Equilibrium

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare solutions of this compound at a concentration of ~10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Integrate the signals corresponding to the distinct protons and carbons of the thiol and thione forms to determine the tautomeric ratio in each solvent.

-

For more detailed structural elucidation, 2D NMR experiments such as HSQC and HMBC can be employed.

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Prepare solutions of the compound in solvents transparent in the regions of interest (e.g., CCl₄, CH₂Cl₂).

-

Acquire FT-IR spectra and identify the characteristic stretching frequencies for the S-H, N-H, and C=S bonds.

-

The relative intensities of these bands can provide a qualitative assessment of the tautomeric equilibrium.

3.2.3 UV-Vis Spectroscopy

-

Prepare dilute solutions of the compound in a series of solvents of varying polarity.

-

Record the UV-Vis absorption spectra for each solution.

-

The position of the absorption maxima will shift depending on the predominant tautomer in each solvent, with the thione form typically absorbing at a longer wavelength.

Mandatory Visualizations

Figure 2: Tautomeric interconversion of this compound.

Figure 3: General experimental workflow for the synthesis and analysis.

Conclusion and Future Directions

Based on extensive studies of analogous pyridine-2-thiol systems, it is predicted that this compound will exist as a mixture of thione and thiol tautomers in solution. The equilibrium is expected to be highly dependent on solvent polarity, with the thione form dominating in polar media and the thiol form being more significant in nonpolar environments. The presence of the electron-withdrawing trifluoromethyl and bromo substituents may influence the precise position of the equilibrium, a hypothesis that warrants experimental verification.

Future research should focus on the synthesis and isolation of this compound, followed by a comprehensive spectroscopic and computational investigation to precisely quantify its tautomeric equilibrium in various solvents. Such studies will provide valuable data for understanding its chemical properties and for the rational design of new bioactive molecules.

The Role of the Trifluoromethyl Group in Pyridine Ring Activation

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group onto pyridine rings is a cornerstone of modern medicinal chemistry and materials science.[1] This powerful, electron-withdrawing substituent profoundly alters the physicochemical properties of the pyridine moiety, leading to significant changes in reactivity, basicity, metabolic stability, and biological target interactions.[2][3][4] This guide provides a detailed technical overview of the electronic effects of the CF₃ group, its quantitative impact on pyridine ring pKa, its role in activating the ring for nucleophilic aromatic substitution (SNAr), and its broader implications in drug design. Detailed experimental protocols for key synthetic and analytical procedures are also provided.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry.[2] Its influence stems from the high electronegativity of the three fluorine atoms, which results in a powerful inductive effect (-I). This effect polarizes the C-CF₃ bond, drawing electron density away from the attached pyridine ring. This deactivation of the aromatic ring is a well-established strategy for increasing the metabolic half-life of drug candidates.[2]

The Hansch π value for a CF₃ group is +0.88, indicating its contribution to increasing the lipophilicity of a molecule, which can enhance membrane permeability and influence drug-receptor interactions.[2] The carbon-fluorine bond is also exceptionally strong (bond dissociation energy of ~485 kJ/mol), which confers high metabolic stability by making the group resistant to oxidative cleavage by metabolic enzymes.[2][3]

Quantitative Electronic Parameters

The electronic effect of a substituent can be quantified using Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing properties of a substituent on an aromatic ring. The CF₃ group has large, positive σ values, confirming its strong electron-withdrawing character.

| Parameter | Value | Description |

| σ_meta (σ_m) | 0.43 - 0.46 | Quantifies the electronic effect from the meta position, primarily through the inductive effect. |

| σ_para (σ_p) | 0.54 - 0.55 | Quantifies the electronic effect from the para position, including both inductive and resonance effects. |

| Hansch π | +0.88 | Measures the contribution of the substituent to the molecule's lipophilicity (logP).[2] |

Data compiled from available chemical literature.

Caption: Electronic influence of the CF₃ group on the pyridine ring.

Impact on Pyridine Ring Reactivity and Basicity

The potent electron-withdrawing nature of the CF₃ group significantly modulates the reactivity and basicity of the pyridine ring.

Activation towards Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5] The presence of a strong electron-withdrawing group like CF₃ further depletes the ring of electron density, thereby activating it for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The CF₃ group strongly stabilizes this intermediate, lowering the activation energy of the rate-determining nucleophilic attack step and accelerating the overall reaction.[5][8]

This activation allows SNAr reactions on trifluoromethyl-substituted pyridines to occur under milder conditions than on their non-substituted analogues.[6]

Deactivation towards Electrophilic Aromatic Substitution (SEAr)

Conversely, the CF₃ group deactivates the pyridine ring towards Electrophilic Aromatic Substitution (SEAr). Electrophilic attack requires an electron-rich aromatic system to act as a nucleophile. By severely reducing the electron density of the ring, the CF₃ group makes it much less reactive towards electrophiles, and harsher reaction conditions are typically required for SEAr to proceed.

Effect on Basicity (pKa)